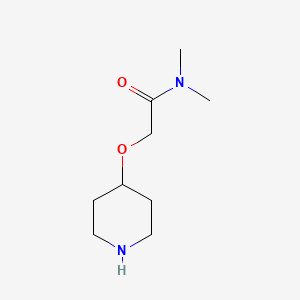![molecular formula C8H6KN3O3 B1386299 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]piridin-2-il)acetato de potasio CAS No. 1156977-76-2](/img/structure/B1386299.png)
2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]piridin-2-il)acetato de potasio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
He realizado varias búsquedas para encontrar aplicaciones de investigación científica detalladas para el compuesto "2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]piridin-2-il)acetato de potasio", pero parece que hay información limitada disponible en línea con respecto a aplicaciones específicas de este compuesto.
Sin embargo, se sabe que los compuestos con estructuras similares, como los que contienen anillos de triazol, tienen varias actividades biológicas y aplicaciones potenciales en campos como la química medicinal, incluidas las propiedades antibacterianas, antivirales, anticancerígenas y antifúngicas . Estos compuestos se utilizan a menudo como andamios en el descubrimiento de fármacos debido a su versatilidad y significancia biológica.
Mecanismo De Acción
Potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate is an inhibitor of enzymes and protein-protein interactions. It acts by binding to the active site of the enzyme or protein, blocking its activity. This binding can be reversible or irreversible, and can be modulated by the presence of other molecules.
Biochemical and Physiological Effects
potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate has been shown to inhibit enzymes and protein-protein interactions. It has also been shown to have anti-inflammatory and antioxidant effects, and to modulate the expression of genes involved in cell proliferation and differentiation. Additionally, potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is soluble in several solvents. Additionally, potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate can be toxic at high concentrations, and it can cause irritation to the skin and eyes.
Direcciones Futuras
The potential applications of potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate are numerous, and there are many avenues for future research. One potential area of research is the development of new synthetic methods for the synthesis of potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate. Additionally, further research could be conducted to explore the effects of potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate, such as its use as an antimicrobial or anticancer agent. Finally, further research could be conducted to explore the potential of potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate as a diagnostic or imaging agent.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
potassium;2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.K/c12-7(13)5-11-8(14)10-4-2-1-3-6(10)9-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMTYCWZAZRBSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386223.png)





![6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386231.png)


![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)